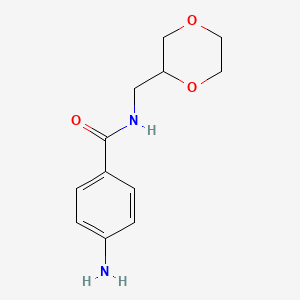

![molecular formula C4H10ClN5 B6142014 methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride CAS No. 1311316-49-0](/img/structure/B6142014.png)

methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride” is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications . Tetrazoles are known to interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

The tetrazole ring in methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is a bioisostere for the carboxylate group, making it a valuable scaffold in medicinal chemistry . It’s used to synthesize compounds with potential therapeutic effects, including antihypertensive agents, as tetrazoles mimic the action of angiotensin-converting enzyme (ACE) inhibitors.

Click Chemistry: Modular Drug Design

This compound is utilized in click chemistry to rapidly assemble new molecules with diverse biological activities . Its tetrazole group participates in cycloaddition reactions, allowing for the modular design of drugs with improved pharmacokinetic properties.

Biochemistry: DNA Synthesis

The compound’s solubility and stability in water make it suitable for biochemical applications, such as DNA synthesis. It can be used to prepare nucleotide analogs that are incorporated into DNA strands during automated synthesis processes.

Each application leverages the unique chemical properties of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride, demonstrating its versatility and importance in scientific research across various fields. The compound’s ability to form stable heterocyclic structures and participate in eco-friendly synthesis methods further enhances its value in research and development .

Mechanism of Action

Target of Action

Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to carboxylate anions .

Mode of Action

It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in the active pockets of proteins, which could potentially influence the protein’s function .

Biochemical Pathways

Tetrazole derivatives are known to interact with various biochemical pathways due to their ability to mimic the carboxylate anion .

Pharmacokinetics

Tetrazole derivatives are known to have higher membrane permeability, which could potentially enhance the bioavailability of the compound .

Result of Action

Some tetrazole derivatives have shown significant cytotoxic effects , suggesting that this compound might also exhibit similar properties.

Safety and Hazards

Future Directions

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are promising drugs in pharmaceutical chemistry and are commonly known as better pharmacological agents and novel medications . Therefore, the future directions of “methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride” could involve further exploration of its potential medicinal and pharmaceutical applications.

properties

IUPAC Name |

N-methyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.ClH/c1-5-3-2-4-6-8-9-7-4;/h5H,2-3H2,1H3,(H,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABPEFKVHCRJCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NNN=N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6141938.png)

![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)

![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride](/img/structure/B6141982.png)

![3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6141990.png)

![1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6142000.png)

![4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride](/img/structure/B6142008.png)